
5-Bromo-PAPS
Overview
Description
It is a water-soluble derivative of 5-Bromo-2-pyridylazo-5-diethylaminophenol and is primarily used as a colorimetric reagent for the detection of metal ions such as zinc, copper, iron, nickel, cobalt, platinum, ruthenium, and rhodium . The compound forms a red chelate with zinc at a pH range of 7.5-9.5, making it highly sensitive for zinc detection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-PAPS involves multiple steps, starting with the preparation of the pyridylazo compound. The general synthetic route includes:
Diazotization: The starting material, 5-bromo-2-aminopyridine, undergoes diazotization to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-[N-propyl-N-(3-sulfopropyl)amino]phenol to form the azo compound.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound in its disodium salt dihydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Diazotization: Large quantities of 5-bromo-2-aminopyridine are diazotized in a controlled environment.
Automated Coupling: The diazonium salt is coupled with the phenol derivative using automated reactors to ensure consistency and yield.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-PAPS undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.
Complexation Reactions: It forms complexes with metal ions, which is the basis for its use as a colorimetric reagent.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. The reactions typically occur under mild conditions with the use of a base.
Complexation Reactions: The compound reacts with metal ions in aqueous solutions at specific pH ranges to form colored complexes.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Metal Complexes: The major products are colored metal complexes, such as the red chelate formed with zinc.
Scientific Research Applications
5-Bromo-PAPS has a wide range of applications in scientific research, including:
Biochemistry: It is used as a colorimetric reagent for the detection of metal ions in biological samples, such as serum and tissue extracts.
Molecular Biology: The compound is utilized in the study of sulfotransferase enzymes, acting as a substrate analog to investigate sulfation processes.
Environmental Science: It is employed in the detection of metal ions in environmental samples, aiding in pollution monitoring and analysis.
Industrial Applications: This compound is used in various industrial processes for the detection and quantification of metal ions in products and waste streams.
Mechanism of Action
The mechanism of action of 5-Bromo-PAPS involves its ability to form complexes with metal ions. The compound contains a pyridylazo group that acts as a ligand, binding to metal ions through coordination bonds. This complexation results in a color change, which can be measured spectrophotometrically. The molecular targets include metal ions such as zinc, copper, and iron, and the pathways involved are primarily coordination chemistry and colorimetric detection .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyridylazo-5-diethylaminophenol: A closely related compound used for similar applications in metal ion detection.
4-(2-Pyridylazo)resorcinol: Another colorimetric reagent used for metal ion detection, but with different sensitivity and selectivity profiles.
1-(2-Pyridylazo)-2-naphthol: A reagent used for the detection of metal ions, known for its high sensitivity and specificity.
Uniqueness of 5-Bromo-PAPS
This compound is unique due to its high sensitivity for zinc detection and its water solubility, which makes it suitable for use in aqueous environments. Its ability to form stable complexes with a wide range of metal ions also sets it apart from other similar compounds .
Biological Activity
5-Bromo-PAPS (5-Bromo-3'-phosphoadenosine-5'-phosphosulfate) is a sulfonated nucleotide analog that has garnered attention for its diverse biological activities, particularly in biochemical assays and molecular biology applications. This article explores the compound's mechanisms of action, its interactions with metal ions, and its applications in nucleic acid amplification detection.
This compound is characterized by its ability to form coordination complexes with divalent metal ions, notably zinc. At physiological pH (7.5 to 9.5), it forms a stable red chelate with zinc ions, which can be quantitatively analyzed through spectrophotometric methods. The maximum absorbance for this complex occurs at 552 nm, allowing researchers to indirectly measure zinc concentrations in biological samples.
Table 1: Spectrophotometric Properties of this compound
Property | Value |
---|---|
Chemical Formula | C17H19BrN4Na2O4S |
Maximum Absorbance Wavelength | 552 nm |
pH Range for Complexation | 7.5 - 9.5 |
Biological Activities
- Zinc Detection : The ability of this compound to form complexes with zinc makes it a valuable tool in assays designed to monitor zinc levels in biological fluids. Zinc plays critical roles in various enzymatic processes and cellular signaling pathways.
- Nucleic Acid Amplification : this compound has been utilized as a visual reporter in nucleic acid amplification techniques such as Loop-mediated Isothermal Amplification (LAMP). It aids in the visualization of amplification events through colorimetric changes, which are indicative of successful amplification .
- Enzymatic Assays : Recent research has highlighted the use of this compound in detecting pyrophosphate levels generated during enzymatic reactions, particularly in PCR and other amplification methods. A novel assay method was developed that leverages the compound's ability to form a complex with trivalent iron produced from pyrophosphate, resulting in a colorimetric signal that can be quantitatively analyzed .
Interaction Studies
Research indicates that the interaction between this compound and various metal ions not only serves analytical purposes but also enhances its utility as a biological probe. For instance:
- Manganese Ions : In comparative studies, manganese ions provided the clearest color change when paired with this compound during LAMP amplification, suggesting optimal conditions for visual detection .
- Pyrophosphate Detection : The compound's interaction with pyrophosphate has led to the development of sensitive detection methods that could revolutionize nucleic acid amplification diagnostics .
Table 2: Summary of Biological Applications
Application | Description |
---|---|
Zinc Quantification | Used as an analytical reagent to quantify zinc levels |
Nucleic Acid Amplification | Acts as a visual reporter in LAMP and PCR |
Enzymatic Reaction Monitoring | Detects pyrophosphate as a byproduct of nucleic acid amplification |
Q & A
Basic Research Questions
Q. What is the primary role of 5-Bromo-PAPS in studying sulfotransferase enzymes?
- Methodological Answer : this compound acts as a substrate analog for 3'-phosphoadenosine-5'-phosphosulfate (PAPS), enabling researchers to investigate sulfotransferase kinetics, substrate specificity, and catalytic mechanisms. Experimental protocols typically involve:
- Enzyme assays : Measure activity via spectrophotometric detection of sulfate transfer at λ = 340 nm (for NADH-coupled systems) or using radiolabeled substrates.
- Kinetic parameter determination : Calculate Km and Vmax under varying pH (6.0–8.5) and temperature (25–37°C) conditions .
- Competitive inhibition studies : Compare binding affinity between this compound and native PAPS to elucidate active-site interactions .
Q. How does this compound facilitate spectrophotometric detection of transition metals?
- Methodological Answer : The compound forms chromogenic complexes with divalent cations (e.g., Zn(II), Cu(II), Fe(II)) under acidic conditions (pH 3.5–5.0). Key steps include:
- Sample preparation : Chelate-free buffers (e.g., 10 mM HEPES) to avoid interference.
- Wavelength calibration : Optimize detection at λ = 560 nm for Zn(II) with a linear range of 0.1–10 µM .
- Validation : Cross-check results with inductively coupled plasma mass spectrometry (ICP-MS) to ensure specificity .
Advanced Research Questions
Q. What structural insights can X-ray crystallography provide when using this compound?
- Methodological Answer : The bromine atom serves as a heavy atom derivative, enabling phase determination in crystallography. Protocols involve:
- Co-crystallization : Incubate sulfotransferase enzymes with this compound (1:5 molar ratio) in crystallization buffers (e.g., 20% PEG 3350, 0.2 M ammonium sulfate).
- Data collection : Use synchrotron radiation (1.0–1.5 Å resolution) to resolve electron density maps around the bromine moiety.
- Docking simulations : Validate interactions using software like AutoDock Vina to compare with native PAPS binding .
Q. How can researchers resolve contradictory kinetic data in sulfotransferase studies using this compound?
- Methodological Answer : Contradictions often arise from variability in assay conditions or enzyme isoforms. Mitigation strategies include:
- Standardization : Adopt uniform buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) and enzyme purity criteria (>95% by SDS-PAGE).
- Isoform-specific assays : Use recombinant sulfotransferases (e.g., SULT1A1 vs. SULT2A1) to isolate substrate preferences.
- Statistical validation : Apply nonlinear regression models (e.g., Michaelis-Menten with Hill coefficients) to account for cooperative effects .
Q. What are the best practices for designing inhibitor screens using this compound?
- Methodological Answer :
- High-throughput screening (HTS) : Use 384-well plates with 10 µM this compound, 0.1–1.0 µg/mL enzyme, and ATP-regenerating systems.
- Z-factor validation : Ensure assay robustness with controls (e.g., 100% activity = no inhibitor; 0% activity = 1 mM PAPS competitor).
- False-positive checks : Include detergent (e.g., 0.01% Triton X-100) to eliminate aggregators .
Q. Methodological Notes
- Handling data contradictions : Cross-validate results with orthogonal techniques (e.g., isothermal titration calorimetry for binding affinities) .
- Ethical considerations : Disclose all modifications (e.g., bromine substitution) in publications to ensure reproducibility .
Properties
IUPAC Name |
disodium;3-[4-[(5-bromopyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O4S.2Na/c1-2-8-22(9-3-10-27(24,25)26)14-5-6-15(16(23)11-14)20-21-17-7-4-13(18)12-19-17;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,24,25,26);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQQDIOTZJGZJL-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4Na2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576140 | |
Record name | Disodium 3-[{4-[(E)-(5-bromopyridin-2-yl)diazenyl]-3-oxidophenyl}(propyl)amino]propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
679787-08-7 | |
Record name | Disodium 3-[{4-[(E)-(5-bromopyridin-2-yl)diazenyl]-3-oxidophenyl}(propyl)amino]propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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